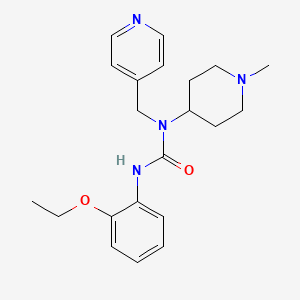
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EPPU and is classified as a small molecule inhibitor. EPPU has been shown to have a variety of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In Additionally, we will list future directions for research on EPPU.
作用機序
The mechanism of action of EPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. EPPU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This leads to increased cholinergic neurotransmission and has potential applications in the treatment of Alzheimer's disease. EPPU has also been shown to bind to nicotinic acetylcholine receptors, preventing the binding of acetylcholine and leading to decreased cholinergic neurotransmission.
Biochemical and Physiological Effects:
EPPU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic neurotransmission. EPPU has also been shown to have anti-inflammatory and anti-cancer properties. In addition, EPPU has been shown to have anxiolytic and antinociceptive effects.
実験室実験の利点と制限
One advantage of using EPPU in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. Another advantage of using EPPU is its anti-inflammatory and anti-cancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using EPPU in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for research on EPPU. One area of interest is the development of new drugs based on the structure of EPPU. Another area of interest is the study of the mechanism of action of EPPU, particularly its interactions with acetylcholinesterase and nicotinic acetylcholine receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPU, particularly its anti-inflammatory and anti-cancer properties.
合成法
The synthesis of EPPU involves several steps, including the reaction of 2-ethoxyaniline with 1-methyl-4-piperidone to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with 4-pyridinemethylamine to form N-(2-ethoxyphenyl)-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
EPPU has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. EPPU has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
3-(2-ethoxyphenyl)-1-(1-methylpiperidin-4-yl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-7-5-4-6-19(20)23-21(26)25(16-17-8-12-22-13-9-17)18-10-14-24(2)15-11-18/h4-9,12-13,18H,3,10-11,14-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUPWVMBLVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CC=NC=C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
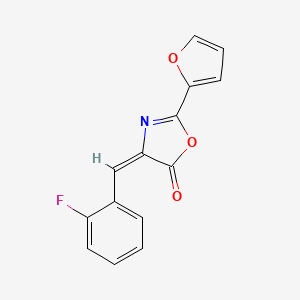
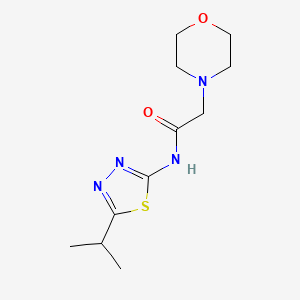
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
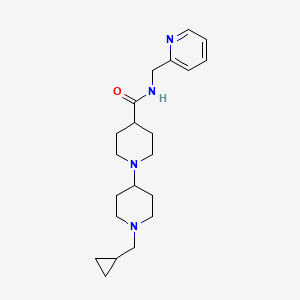
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)
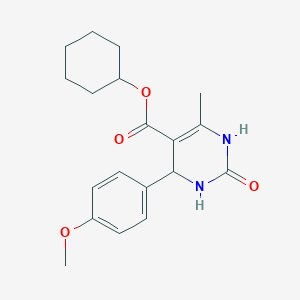
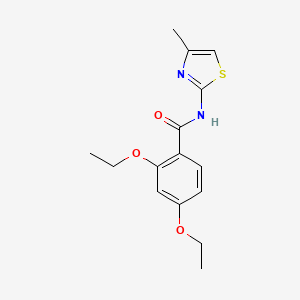
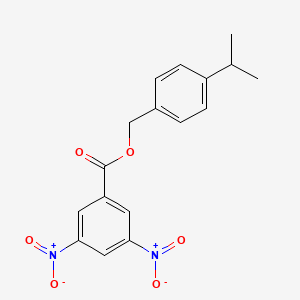
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
![1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5488037.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)